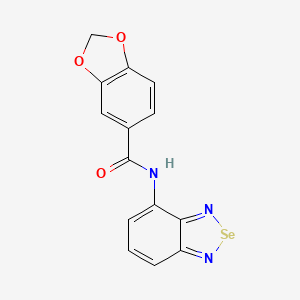
N-(2,1,3-benzoselenadiazol-4-yl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzoselenadiazol-4-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzoselenadiazole moiety fused with a benzodioxole ring and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoselenadiazol-4-yl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzoselenadiazole core. This can be achieved through the reaction of o-phenylenediamine with selenium dioxide under oxidative conditions. The resulting benzoselenadiazole is then coupled with a benzodioxole derivative through a series of condensation reactions, often involving reagents such as thionyl chloride and amines to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,1,3-benzoselenadiazol-4-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The selenium atom in the benzoselenadiazole ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N-(2,1,3-benzoselenadiazol-4-yl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its fluorescent properties make it useful as a probe in imaging studies.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(2,1,3-benzoselenadiazol-4-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets through its unique structural features. The benzoselenadiazole moiety can participate in redox reactions, while the benzodioxole ring can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(7-(Nitrobenz-2-oxa-1,3-diazol-4-yl))-7-amino-3alpha,12alpha-dihydroxycholan-24-oyl)-2-aminoethanesulfonate: Another compound featuring a benzoselenadiazole moiety, used in fluorescent probes.
SCOTfluor lactic acid probe 510: A fluorescent probe with a similar structural motif, used for imaging lactic acid metabolism.
Uniqueness
N-(2,1,3-benzoselenadiazol-4-yl)-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzoselenadiazole and benzodioxole ring, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or redox activity.
Propiedades
Fórmula molecular |
C14H9N3O3Se |
|---|---|
Peso molecular |
346.21 g/mol |
Nombre IUPAC |
N-(2,1,3-benzoselenadiazol-4-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H9N3O3Se/c18-14(8-4-5-11-12(6-8)20-7-19-11)15-9-2-1-3-10-13(9)17-21-16-10/h1-6H,7H2,(H,15,18) |
Clave InChI |
ARMQMUGFFVPRKD-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=N[Se]N=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E)-prop-1-en-1-yl]-2-(prop-2-en-1-yl)piperidine](/img/structure/B15005602.png)
![2-(quinolin-7-yl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B15005616.png)
![methyl 4-(4-chlorophenyl)-9-methyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15005617.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B15005628.png)
![3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B15005634.png)
![3'-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B15005642.png)
![N-[2-(4-chlorophenoxy)ethyl]-7-[(phenylsulfonyl)amino]heptanamide](/img/structure/B15005645.png)
![4-hydroxy-1-(4-methoxyphenyl)-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15005656.png)
![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15005658.png)
![3-{[2-(Morpholin-4-yl)ethyl]amino}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B15005667.png)
![2-[(naphthalen-1-yloxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B15005675.png)
![3-[(2,1,3-benzoxadiazol-5-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B15005687.png)
![1-(4-fluorophenyl)-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15005690.png)
![2,4,8-Trimethyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15005695.png)
